Cas no 56143-68-1 (Cyclopenta[c]pentalene-1,3,4(2H,3aH,5H)-trione,tetrahydro-3a-hydroxy-6,6-dimethyl-7-(1-methylethenyl)-2-(3-methyl-1-oxobutyl)-,(3aS,5aR,7R,8aR)- (9CI))
![Cyclopenta[c]pentalene-1,3,4(2H,3aH,5H)-trione,tetrahydro-3a-hydroxy-6,6-dimethyl-7-(1-methylethenyl)-2-(3-methyl-1-oxobutyl)-,(3aS,5aR,7R,8aR)- (9CI) structure](https://it.kuujia.com/scimg/cas/56143-68-1x500.png)
56143-68-1 structure
Nome del prodotto:Cyclopenta[c]pentalene-1,3,4(2H,3aH,5H)-trione,tetrahydro-3a-hydroxy-6,6-dimethyl-7-(1-methylethenyl)-2-(3-methyl-1-oxobutyl)-,(3aS,5aR,7R,8aR)- (9CI)
Cyclopenta[c]pentalene-1,3,4(2H,3aH,5H)-trione,tetrahydro-3a-hydroxy-6,6-dimethyl-7-(1-methylethenyl)-2-(3-methyl-1-oxobutyl)-,(3aS,5aR,7R,8aR)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopenta[c]pentalene-1,3,4(2H,3aH,5H)-trione,tetrahydro-3a-hydroxy-6,6-dimethyl-7-(1-methylethenyl)-2-(3-methyl-1-oxobutyl)-,(3aS,5aR,7R,8aR)- (9CI)
- (2R,3aR,5aS,8aS)-5a,8-dihydroxy-3,3-dimethyl-7-(3-methylbutanoyl)-2-prop-1-en-2-yl-1,2,3a,4-tetrahydrocyclopenta[c]pentalene-5,6-dione
- (1S,5S,8R,10R)-2,5-dihydroxy-9,9-dimethyl-3-(3-methylbutanoyl)-10-prop-1-en-2-yltricyclo[6.3.0.01,5]undec-2-ene-4,6-dione
- Q27108473
- CHEBI:9698
- 56143-68-1
- C10723
- Tricyclodehydroisohumulone
- DTXSID30332008
-
- Inchi: InChI=1S/C21H28O5/c1-10(2)7-13(22)16-17(24)20-9-12(11(3)4)19(5,6)14(20)8-15(23)21(20,26)18(16)25/h10,12,14,24,26H,3,7-9H2,1-2,4-6H3/t12-,14-,20+,21+/m1/s1
- Chiave InChI: PWIQQNKUKZZJRP-QZHPCCELSA-N
- Sorrisi: CC(C)CC(=O)C1=C(C23CC(C(C2CC(=O)C3(C1=O)O)(C)C)C(=C)C)O
Proprietà calcolate
- Massa esatta: 360.19374
- Massa monoisotopica: 360.19367399g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 771
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 91.7Ų
- XLogP3: 3.5
Proprietà sperimentali
- PSA: 91.67
Cyclopenta[c]pentalene-1,3,4(2H,3aH,5H)-trione,tetrahydro-3a-hydroxy-6,6-dimethyl-7-(1-methylethenyl)-2-(3-methyl-1-oxobutyl)-,(3aS,5aR,7R,8aR)- (9CI) Letteratura correlata
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
56143-68-1 (Cyclopenta[c]pentalene-1,3,4(2H,3aH,5H)-trione,tetrahydro-3a-hydroxy-6,6-dimethyl-7-(1-methylethenyl)-2-(3-methyl-1-oxobutyl)-,(3aS,5aR,7R,8aR)- (9CI)) Prodotti correlati
- 2229214-72-4(3-(4,4-dimethylcyclohexyl)-2,2-difluoropropanoic acid)
- 1804060-34-1(2-(2-Carboxyethyl)-6-hydroxymandelic acid)
- 2119445-72-4(ethyl 5-amino-1-tert-butyl-4-ethyl-1H-pyrazole-3-carboxylate)
- 2137683-47-5(1-({(benzyloxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid)
- 1519148-30-1(4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE)
- 1849367-42-5(N-(1-methoxybutan-2-yl)thietan-3-amine)
- 306935-25-1(Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-)
- 1797975-87-1(methyl 4-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}carbamoyl)benzoate)
- 1217015-83-2(N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride)
- 1524707-64-9((1R,3R,5S)-8-azabicyclo3.2.1octane-3-carboxylic acid)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
